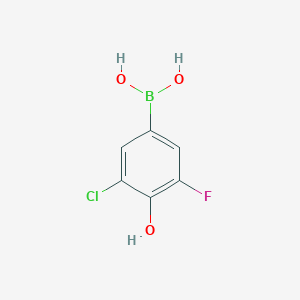

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-5-fluoro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETMDTXTPLMJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Stability of 3-Chloro-5-fluoro-4-hydroxybenzeneboronic Acid

Abstract: This technical guide provides a comprehensive analysis of 3-chloro-5-fluoro-4-hydroxybenzeneboronic acid, a key building block for researchers, scientists, and drug development professionals. Arylboronic acids are foundational reagents in modern synthetic chemistry, yet their utility is often moderated by inherent stability challenges. This document moves beyond a simple datasheet to offer an in-depth exploration of the structural features and physicochemical properties of this specific polysubstituted arylboronic acid. We will dissect the primary degradation pathways—boroxine formation, oxidative cleavage, and protodeboronation—with a focus on how the unique interplay of the chloro, fluoro, and hydroxyl substituents dictates the molecule's behavior. Furthermore, this guide furnishes field-proven experimental protocols for assessing purity and stability, alongside recommendations for optimal storage and handling, empowering researchers to utilize this valuable reagent with confidence and reproducibility.

Molecular Structure and Physicochemical Properties

3-Chloro-5-fluoro-4-hydroxybenzeneboronic acid is an organoboron compound featuring a benzene ring substituted with a boronic acid moiety [-B(OH)₂], a chlorine atom, a fluorine atom, and a hydroxyl group. The precise arrangement of these functional groups is critical, as it governs the molecule's electronic properties, reactivity, and stability. The electron-withdrawing inductive effects of the halogen substituents, combined with the electron-donating resonance effect of the hydroxyl group, create a nuanced electronic profile that influences the susceptibility of the carbon-boron bond to cleavage.

Caption: Structure of 3-chloro-5-fluoro-4-hydroxybenzeneboronic acid.

Table 1: Physicochemical Properties of 3-Chloro-5-fluoro-4-hydroxybenzeneboronic Acid and Related Analogues

| Property | Value (3-Chloro-5-fluoro-4-hydroxybenzeneboronic acid) | Reference / Note |

| CAS Number | 1003298-72-3 | [1] |

| Molecular Formula | C₆H₅BClFO₃ | Based on structure. An isomer, 3-Chloro-4-fluoro-5-hydroxyphenylboronic acid, has the same formula.[2] |

| Molecular Weight | 190.36 g/mol | Based on structure. An isomer, 3-Chloro-4-fluoro-5-hydroxyphenylboronic acid, has the same weight.[2] |

| Appearance | White to pale yellow powder (Expected) | Typical appearance for arylboronic acids.[3] |

| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ether, ketones). | General property of substituted phenylboronic acids.[4] |

| Melting Point | >242 °C (for 3-Chloro-4-fluorophenylboronic acid) | Data for a related isomer suggests high thermal stability. |

| pKa | ~7-9 (Estimated) | The pKa of arylboronic acids is typically ~9, but is lowered by electron-withdrawing groups. |

Core Stability Considerations: A Mechanistic Perspective

The practical utility of any boronic acid is directly tied to its stability in both solid and solution phases. For 3-chloro-5-fluoro-4-hydroxybenzeneboronic acid, three primary degradation pathways must be understood and controlled.

Dehydration and Boroxine Formation

In the solid state or in non-aqueous solvents, boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[5] This is a dehydration reaction where three molecules of the boronic acid condense, releasing three molecules of water.

Caption: Equilibrium between boronic acid monomer and its boroxine trimer.

This process is typically initiated by heat or storage under vacuum.[6] While reversible, the presence of significant amounts of boroxine can lead to inconsistent reactivity and dosing in chemical reactions.[5] The hydrolysis of the boroxine back to the active monomer is generally rapid in the presence of water.[5]

Causality Insight: The presence of boroxine is why many commercial boronic acids are sold as "containing varying amounts of anhydride". For quantitative applications like preparing a standard solution for a Suzuki-Miyaura coupling, it is crucial to either use a freshly opened bottle or to understand the monomer-to-boroxine ratio in your stock, as the molecular weight per boron atom is different.

Oxidative Degradation

The carbon-boron bond is susceptible to cleavage by oxidative species, including atmospheric oxygen and, more potently, reactive oxygen species (ROS) like hydrogen peroxide.[7][8][9] This degradation pathway, often termed oxidative deboronation, converts the boronic acid into the corresponding phenol (in this case, 2-chloro-4-fluoro-1,5-dihydroxybenzene) and boric acid.

Causality Insight: The mechanism of oxidation involves nucleophilic attack on the empty p-orbital of the boron atom.[9] The presence of strong electron-withdrawing groups, such as the chlorine and fluorine atoms on the target molecule, can decrease the electron density at the boron center. This deactivation is expected to slow the rate-limiting step of oxidation, thereby conferring greater oxidative stability compared to simple phenylboronic acid.[10][11]

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process is highly dependent on pH and the electronic nature of the aryl ring.[12][13]

-

Acidic Conditions: While some protodeboronation can be acid-promoted, many electron-deficient arylboronic acids show considerable stability in acidic solutions.[12][14]

-

Basic Conditions: This is often the more significant concern. Under basic conditions, the boronic acid is converted to the anionic tetrahedral boronate species [ArB(OH)₃]⁻. For electron-deficient rings, this species can be highly unstable and prone to rapid decomposition.[15][16] The presence of ortho-substituents can further accelerate this process.[14][16]

For 3-chloro-5-fluoro-4-hydroxybenzeneboronic acid, the combined electron-withdrawing effects of the halogens make the ring electron-deficient, suggesting a heightened susceptibility to base-catalyzed protodeboronation.[15][16] This is a critical consideration in reactions that require basic conditions, such as the Suzuki-Miyaura coupling.

Recommended Storage and Handling

To preserve the integrity and reactivity of 3-chloro-5-fluoro-4-hydroxybenzeneboronic acid, the following practices are recommended:

-

Storage: Store in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize both oxidative degradation and hydrolysis from atmospheric moisture.

-

Handling: Avoid exposure to humid air. Weigh out the required amount quickly and reseal the container promptly. Use anhydrous solvents for reactions where the presence of water could be detrimental or promote side reactions. Avoid contact with strong bases during storage or workup unless it is a required part of the reaction, and even then, the exposure time should be minimized.

Experimental Protocols for Stability and Purity Assessment

A self-validating system requires robust analytical methods to ensure the quality of the starting material and to monitor its stability over time.

Protocol: Purity and Degradation Analysis by HPLC-UV

This protocol provides a standardized method for assessing the purity of the boronic acid and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis.[17]

Workflow Diagram:

Caption: Workflow for HPLC-UV purity analysis of boronic acids.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: A reverse-phase method is used where the polar boronic acid will elute early. Formic acid is used to ensure the boronic acid and any acidic degradation products are protonated, leading to sharper peaks and better retention.[17]

-

-

Sample Preparation:

-

Prepare a stock solution of the boronic acid at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Rationale: Using an aprotic solvent like acetonitrile in the diluent minimizes pre-injection hydrolysis, especially for sensitive boronic esters, though less critical for the acid itself.[18]

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear ramp from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 5% B

-

19-25 min: Re-equilibration at 5% B

-

-

Rationale: A gradient is essential to elute the polar starting material and any non-polar degradation products or the boroxine trimer within a reasonable time frame.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

-

Protocol: Thermal Stability Analysis by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on thermal stability, dehydration events, and decomposition.[5][19]

Step-by-Step Methodology:

-

Sample Preparation: Place 5-10 mg of the boronic acid powder into an aluminum TGA/DSC pan.

-

Instrument Setup (TGA):

-

Atmosphere: Nitrogen, flow rate of 50 mL/min.

-

Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Rationale: TGA measures mass loss. An initial mass loss around 100-200 °C is often indicative of dehydration to the boroxine.[6][20] Subsequent sharp mass losses at higher temperatures indicate decomposition.

-

-

Instrument Setup (DSC):

-

Atmosphere: Nitrogen, flow rate of 50 mL/min.

-

Temperature Program: Ramp from 30 °C to 300 °C (or onset of decomposition from TGA) at 10 °C/min.

-

Rationale: DSC measures heat flow. An endothermic peak (heat absorption) corresponding to the TGA mass loss confirms the dehydration event.[6] A sharp endotherm without mass loss would indicate melting.

-

Conclusion

3-Chloro-5-fluoro-4-hydroxybenzeneboronic acid is a powerful synthetic intermediate whose stability profile is dictated by the electronic effects of its halogen and hydroxyl substituents. While generally stable in the solid state under proper storage conditions, researchers must be vigilant about the potential for boroxine formation, oxidative degradation, and, most critically, base-catalyzed protodeboronation in solution. By employing the analytical protocols outlined in this guide, scientists can ensure the quality of their material, anticipate potential stability issues, and generate more reliable and reproducible results in their research and development endeavors.

References

- 1. (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid | 1003298-72-3 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. d-nb.info [d-nb.info]

- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 13. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 17. waters.com [waters.com]

- 18. tandfonline.com [tandfonline.com]

- 19. tainstruments.com [tainstruments.com]

- 20. kiche.or.kr [kiche.or.kr]

solubility of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid in common lab solvents

An In-depth Technical Guide on the Solubility of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in modern medicinal chemistry and materials science.[1][2][3] While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles of solubility, leverages data from structurally analogous boronic acids, and presents a robust experimental framework for its empirical determination.[4][5][6][7] We will explore the physicochemical properties of the title compound, predict its behavior in a range of common laboratory solvents, and provide a detailed, self-validating protocol for researchers to generate precise solubility data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent's solubility for applications in organic synthesis, purification, and formulation.

Introduction: The Significance of this compound

This compound is a substituted arylboronic acid of significant interest in contemporary drug discovery and organic synthesis.[1][2] Its utility is primarily centered on its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[2][3]

The specific substitution pattern on the phenyl ring—a chloro group, a fluoro group, and a hydroxyl group—imparts unique electronic and steric properties to the molecule. These substituents modulate the reactivity of the boronic acid moiety and influence the physicochemical properties of the resulting coupled products, making it an invaluable tool for structure-activity relationship (SAR) studies in medicinal chemistry.[3] A thorough understanding of its solubility is therefore a critical prerequisite for its effective use, impacting reaction kinetics, solvent selection for chromatography, and the development of viable formulations.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, several key structural features dictate its solubility profile.

Physicochemical Properties and Their Influence

To predict the solubility of this compound, we must first consider its key functional groups and their inherent properties:

-

Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, facilitating dissolution in protic and polar aprotic solvents.[5] Structurally, boronic acids are trivalent, sp²-hybridized, and possess a vacant p orbital, making them Lewis acidic.[8]

-

Hydroxyl Group (-OH): As a strong hydrogen bond donor and acceptor, the phenolic hydroxyl group significantly increases the molecule's polarity and potential for interaction with polar solvents like water, alcohols, and DMSO.

-

Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electronegative and increase the molecule's polarity. However, they also contribute to its lipophilicity, which can enhance solubility in less polar organic solvents.

-

Aromatic Ring: The phenyl ring is nonpolar and contributes to the molecule's overall lipophilicity, favoring solubility in solvents with similar characteristics.

The Impact of pH on Solubility

The solubility of boronic acids, particularly in aqueous solutions, is highly pH-dependent.[9] The boronic acid moiety can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. At higher pH levels, the equilibrium shifts towards the more soluble anionic boronate form.[9] This pH-sensitive equilibrium is a critical consideration in purification, formulation, and biological assay development.[9][10] The pKa of the boronic acid and the phenolic hydroxyl group will be the primary determinants of the pH-solubility profile.

The Challenge of Boroxine Formation

A common characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7][10] Boroxines are typically less soluble than their corresponding monomeric boronic acids.[10] This equilibrium between the acid and the anhydride can complicate solubility measurements and is influenced by factors such as solvent and temperature.[11]

Predicted Solubility Profile

Based on the solubility data of analogous compounds like phenylboronic acid and other substituted derivatives, we can establish a predicted solubility profile for this compound.[4][5][6]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydroxyl and boronic acid groups will form strong hydrogen bonds with these solvents. Solubility in water will be highly pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | These solvents can accept hydrogen bonds and have high dielectric constants, effectively solvating the polar functional groups. Phenylboronic acid shows high solubility in acetone.[6][11] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF is a common solvent for reactions involving boronic acids.[8] Phenylboronic acid has high solubility in ethers.[6][11] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While the molecule has halogen substituents, the overall polarity from the -OH and -B(OH)₂ groups may limit solubility. Phenylboronic acid has moderate solubility in chloroform.[6][11] |

| Nonpolar | Hexanes, Toluene, Cyclohexane | Very Low | The nonpolar nature of these solvents is incompatible with the highly polar functional groups of the solute. Phenylboronic acid exhibits very low solubility in hydrocarbons.[6][11] |

Experimental Protocol for Solubility Determination: The Dynamic Method

To obtain precise, quantitative solubility data, an empirical approach is necessary. The dynamic (or synthetic) method is a reliable technique for determining the solubility of crystalline compounds like boronic acids in organic solvents.[4][5][6][7] This method involves visually or instrumentally observing the temperature at which a solid of known composition completely dissolves upon controlled heating.[5]

Diagram of the Experimental Workflow

Caption: Workflow for the dynamic method of solubility determination.

Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous solvents (e.g., acetone, acetonitrile, methanol, THF, toluene)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated digital thermometer or temperature probe (accuracy ±0.05 °C)

-

Luminance probe or laser beam and photodetector for turbidity measurement

-

Analytical balance (precision ±0.1 mg)

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel. This creates a biphasic sample of a precisely known composition.[5][6]

-

Causality: The accuracy of the initial masses is paramount as it directly determines the concentration (mole fraction) for a given data point on the solubility curve.

-

-

Heating and Observation:

-

Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous in temperature.

-

Slowly increase the temperature of the circulating bath at a constant, controlled rate (e.g., 0.1–0.5 °C/min).[4]

-

Causality: A slow heating rate is crucial to ensure that the system remains at or near thermal equilibrium, allowing for an accurate determination of the dissolution temperature.[11]

-

-

Turbidity Measurement:

-

Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of the last solid particles or instrumentally by measuring the light intensity passing through the solution with a luminance probe.[6][7][11]

-

Causality: The transition from a turbid suspension to a clear solution marks the exact point of complete dissolution at that specific concentration.

-

-

Determination of Dissolution Temperature:

-

Record the temperature at which the solution becomes perfectly clear. This is the solubility temperature for that specific composition.[4]

-

Self-Validation: To ensure accuracy, the measurement should be repeated by slowly cooling the clear solution until turbidity reappears. The dissolution and precipitation temperatures should be in close agreement.

-

-

Data Collection and Curve Construction:

-

Repeat steps 1-4 with different, accurately weighed compositions of solute and solvent to generate a series of data points.

-

Plot the mole fraction of the solute (solubility) as a function of the dissolution temperature to construct the solubility curve for that specific solvent system.[6]

-

Data Presentation and Interpretation

The experimentally determined data should be compiled into a clear, tabular format for easy comparison across different solvents.

Table 2: Example Data Table for Quantitative Solubility

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mole fraction, x) |

| Methanol | 25 | [Experimental Value] | [Experimental Value] |

| 40 | [Experimental Value] | [Experimental Value] | |

| Acetone | 25 | [Experimental Value] | [Experimental Value] |

| 40 | [Experimental Value] | [Experimental Value] | |

| THF | 25 | [Experimental Value] | [Experimental Value] |

| 40 | [Experimental Value] | [Experimental Value] |

Interpreting this data in the context of solvent properties (dielectric constant, hydrogen bonding capacity) will provide a comprehensive understanding of the solute-solvent interactions governing the dissolution process.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and empirical measurement. Its multifunctional nature, possessing both polar (hydroxyl, boronic acid) and nonpolar (halogenated phenyl ring) characteristics, suggests a nuanced solubility profile with high solubility in polar aprotic and protic solvents and limited solubility in nonpolar hydrocarbons. The provided dynamic method offers a reliable and self-validating protocol for researchers to determine precise solubility data, which is essential for optimizing synthetic reactions, developing purification strategies, and advancing formulation efforts in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [kuscholarworks.ku.edu]

- 11. d-nb.info [d-nb.info]

spectral data interpretation for (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid (NMR, MS)

Introduction

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is a key building block in modern synthetic chemistry, particularly in the realm of drug discovery and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, necessitates unambiguous structural confirmation and purity assessment. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for this compound. We will delve into the causal relationships between the molecular structure and the resulting spectral features, offering a framework for researchers to confidently interpret their own analytical data.

The molecular structure, with its unique substitution pattern on the phenyl ring, presents an interesting case for spectral analysis. The interplay of the electron-withdrawing chloro and fluoro groups, the electron-donating hydroxyl group, and the amphoteric boronic acid moiety creates a distinct electronic environment that is reflected in its NMR and MS spectra.

I. Molecular Structure and Predicted NMR Spectra

A clear understanding of the molecular structure is paramount for accurate spectral interpretation. Below is the structure of this compound with the standard IUPAC numbering that will be used for all spectral assignments.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the exchangeable protons of the hydroxyl and boronic acid groups.

-

Aromatic Region: The protons at the C2 and C6 positions are in different chemical environments.

-

H2: This proton is ortho to the boronic acid group and meta to both the chloro and hydroxyl groups. It is expected to appear as a doublet.

-

H6: This proton is ortho to the boronic acid group and meta to both the fluoro and hydroxyl groups. It will also appear as a doublet. The coupling between H2 and H6 is a long-range meta-coupling, which is typically small (around 2-3 Hz). The fluorine at C5 will also couple with H6, leading to a doublet of doublets for the H6 signal. The coupling constant for this ³J(H-F) coupling is expected to be in the range of 6-10 Hz.

-

-

Exchangeable Protons: The hydroxyl (-OH) and boronic acid (-B(OH)₂) protons are acidic and will readily exchange with deuterium in solvents like D₂O. Their chemical shifts are highly dependent on concentration, temperature, and solvent. In a non-exchanging solvent like DMSO-d₆, they would appear as broad singlets.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~7.5 - 7.8 | d | ⁴J(H2-H6) ≈ 2-3 |

| H6 | ~7.3 - 7.6 | dd | ⁴J(H6-H2) ≈ 2-3, ³J(H6-F) ≈ 6-10 |

| Ar-OH | ~9.5 - 10.5 | br s | - |

| B(OH)₂ | ~8.0 - 8.5 | br s | - |

graph "1H_NMR_Coupling" { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", penwidth=2];H2 [label="H2"]; H6 [label="H6"]; F5 [label="F5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2 -- H6 [label="⁴J ≈ 2-3 Hz", color="#4285F4"]; H6 -- F5 [label="³J ≈ 6-10 Hz"];

}

Caption: Key coupling interactions in the ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The chemical shifts are influenced by the attached substituents. The carbon attached to the boron (C1) will often show a broad signal due to the quadrupolar nature of the boron nucleus.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 | ~130 - 135 | Broad signal due to coupling with ¹¹B. |

| C2 | ~135 - 140 | |

| C3 | ~120 - 125 | Attached to Cl. |

| C4 | ~150 - 155 | Attached to OH. |

| C5 | ~155 - 160 (d) | Attached to F, will show a large ¹J(C-F) coupling (~240-260 Hz). |

| C6 | ~115 - 120 (d) | ²J(C-F) coupling (~20-25 Hz). |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides a direct way to observe the fluorine atom. A single resonance is expected.

-

Chemical Shift: The chemical shift of the fluorine atom will be influenced by the other substituents on the ring. For aromatic fluorides, the chemical shift is typically in the range of -100 to -140 ppm (relative to CFCl₃).

-

Coupling: The fluorine signal will be split by the ortho proton (H6) into a doublet, with a ³J(F-H) coupling constant of approximately 6-10 Hz.

¹¹B NMR Spectroscopy

¹¹B NMR is a powerful tool for characterizing boronic acids. Boron has two NMR active nuclei, with ¹¹B being the more commonly observed due to its higher natural abundance and sensitivity.[1]

-

Chemical Shift: For tricoordinate aryl boronic acids, the ¹¹B chemical shift is typically observed in the range of +28 to +33 ppm.[2] The presence of electron-withdrawing groups on the aromatic ring can shift this resonance downfield. The cyclic anhydride of boronic acids, boroxines, typically appear at a slightly lower field (~33 ppm) compared to the corresponding acids (~30 ppm).[2]

-

Linewidth: The ¹¹B nucleus has a spin of 3/2, making it a quadrupolar nucleus. This often results in broad signals. The signal for the boronic acid is expected to be sharper than that of its corresponding anhydride.[3]

II. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[4]

Molecular Ion

The exact mass of this compound (C₆H₅BClFO₃) is 190.0032 g/mol . A key feature to look for in the mass spectrum is the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This will result in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.[5]

Fragmentation Pattern

Boronic acids are known to be somewhat unstable in the mass spectrometer and can undergo fragmentation.[6] Common fragmentation pathways for phenylboronic acids include:

-

Loss of H₂O: Dehydration of the boronic acid group is a common fragmentation pathway.

-

Loss of B(OH)₂: Cleavage of the C-B bond can lead to the loss of the boronic acid group.

-

Loss of Halogens: The loss of chlorine or fluorine atoms can also be observed.[7][8]

Caption: A plausible fragmentation pathway for this compound.

III. Experimental Protocols

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it can solubilize the compound and allows for the observation of exchangeable protons.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-resolution NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum and improve sensitivity.

-

For ¹⁹F and ¹¹B NMR, specific probes and acquisition parameters will be required. Consult your instrument's manual for recommended settings. It is often beneficial to run these experiments with and without proton decoupling to observe coupling information.

-

Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method for the analysis of boronic acids.[9][10]

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

-

LC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 10 mM Ammonium acetate in water.[4]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from low to high organic content should be used to elute the compound.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode. Negative ion mode is often effective for boronic acids.[9]

-

Scan Range: A scan range of m/z 50-500 is typically sufficient.

-

Data Acquisition: Acquire full scan data to observe the molecular ion and its isotopic pattern. Tandem MS (MS/MS) can be used to induce fragmentation and confirm the structure.

-

IV. Overall Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique approach to ensure both structural confirmation and purity assessment.

Caption: A comprehensive workflow for the analysis of this compound.

V. Conclusion

The spectral interpretation of this compound is a multifaceted process that relies on the fundamental principles of NMR and MS. By systematically analyzing the chemical shifts, coupling constants, and fragmentation patterns, a confident structural assignment can be made. This guide provides a detailed framework for researchers, enabling them to approach the analysis of this and similar compounds with a solid understanding of the underlying chemistry. The combination of multinuclear NMR and mass spectrometry offers a powerful and comprehensive toolkit for the characterization of such valuable synthetic intermediates.

References

- 1. Boron NMR Spectroscopy - Magritek [magritek.com]

- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. sciex.com [sciex.com]

- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

A Senior Application Scientist's Guide to (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid: Commercial Availability, Purity Assessment, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid, with a molecular formula of C₆H₅BClFO₃ and CAS number 1003298-72-3, is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a boronic acid moiety, a phenol group, and halogen substitutions, makes it a versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The chloro and fluoro substituents modulate the electronic properties and lipophilicity of the molecule, while the hydroxyl group offers a handle for further functionalization or can participate in crucial hydrogen bonding interactions with biological targets. Given its pivotal role as a synthetic intermediate, a thorough understanding of its commercial landscape, purity attributes, and the analytical methodologies to verify its quality is paramount for any researcher incorporating this reagent into their synthetic workflows. This guide provides an in-depth technical overview of these critical aspects, empowering scientists to source high-quality material and implement robust quality control measures.

Commercial Suppliers and Purity Specifications

A number of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The stated purity levels generally exceed 95%, with many suppliers offering grades of 97% or higher. It is crucial for researchers to scrutinize the Certificate of Analysis (CoA) provided by the supplier to ascertain the exact purity and the methods used for its determination.

| Supplier | CAS Number | Stated Purity | Available Quantities |

| Apollo Scientific | 1003298-72-3 | >97% | 100mg, 250mg, 1g, 5g, 25g |

| Chem-Impex | 182344-13-4 (related compound) | 97-105% (by titration) | Not specified |

| BLD Pharm | 182344-14-5 (related compound) | 98% | Not specified |

| Abovchem | 1451392-04-3 (related compound) | 95% | Not specified |

| ChemScene | 1214900-52-3 (related compound) | ≥98% | Not specified |

| United States Biological | 182344-14-5 (related compound) | Highly Purified | Not specified |

Note: Some listed CAS numbers are for structurally similar, related compounds, indicating the range of substituted phenylboronic acids available. Researchers should always verify the exact CAS number for their target molecule.

The purity of boronic acids can be impacted by several factors inherent to their synthesis and handling. A common impurity is the corresponding boronic anhydride, also known as a boroxine, which is formed by the dehydration of three boronic acid molecules. While this is often in equilibrium with the boronic acid form in the presence of water, its presence can affect the stoichiometry of reactions. Other potential impurities include residual starting materials from the synthesis, byproducts of side reactions, and deboronated species.

Analytical Techniques for Purity Determination

A multi-technique approach is essential for the comprehensive characterization and purity assessment of this compound. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and titration.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating the target boronic acid from its organic impurities. The choice of column, mobile phase, and detector is critical for achieving optimal resolution and sensitivity.

Workflow for HPLC Method Development and Analysis

Caption: A typical workflow for the purity analysis of this compound by HPLC.

Exemplary HPLC Protocol:

This protocol is a starting point and should be optimized and validated for the specific instrument and column used.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

The retention time of the main peak corresponding to this compound should be determined using a reference standard. Impurities can be quantified based on their peak area relative to the total peak area. For accurate quantification, response factors for known impurities should be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a comprehensive characterization.

Expected NMR Spectral Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton of the phenol, and the two hydroxyl protons of the boronic acid group. The aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom. The hydroxyl protons are often broad and their chemical shifts can be concentration and solvent dependent. Deuterium exchange (by adding a drop of D₂O) can be used to confirm the assignment of the hydroxyl protons, as these signals will disappear.

-

¹³C NMR: The carbon NMR spectrum will show signals for each of the unique carbon atoms in the molecule. The carbon directly attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the aromatic carbons will be influenced by the chloro, fluoro, and hydroxyl substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, which may be split by coupling to adjacent protons.

-

¹¹B NMR: The boron NMR spectrum is particularly useful for identifying the presence of boronic anhydrides (boroxines), which will have a distinct chemical shift compared to the monomeric boronic acid.

NMR Sample Preparation Protocol:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean and dry NMR tube. DMSO-d₆ is often a good choice as it can solubilize both the boronic acid and potential impurities, and the hydroxyl protons are often well-resolved.

-

Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra using a high-field NMR spectrometer.

-

For ¹H NMR, integration of the aromatic proton signals relative to a known internal standard can be used for quantitative analysis.

Logical Relationship of Analytical Techniques for Purity Assessment

Caption: Interrelation of key analytical techniques for a comprehensive purity evaluation.

Titration

Acid-base titration can be used to determine the assay of the boronic acid. Boronic acids are weak Lewis acids and can be titrated with a strong base, such as sodium hydroxide. The endpoint can be determined potentiometrically or with a suitable indicator. This method provides a measure of the total boronic acid content but does not provide information about organic impurities.

Titration Protocol Outline:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable solvent, such as a mixture of water and an alcohol (e.g., ethanol).

-

Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH).

-

Monitor the pH change using a pH meter to determine the equivalence point.

-

Calculate the percentage of boronic acid in the sample based on the volume of titrant used.

Conclusion

For researchers in drug discovery and organic synthesis, the quality of starting materials such as this compound is a critical determinant of experimental success. A careful selection of commercial suppliers based on their provided specifications and a thorough in-house quality assessment are essential practices. This guide has provided a framework for understanding the commercial availability and purity considerations for this important building block. By employing a combination of powerful analytical techniques like HPLC and NMR, and by understanding the potential impurities that may be present, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible research outcomes. The detailed protocols and workflows presented herein serve as a practical resource for implementing robust quality control measures in the laboratory.

The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Halogenated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The intersection of boron chemistry and medicinal research has yielded a class of compounds with remarkable therapeutic potential: phenylboronic acids. The strategic introduction of halogens to this scaffold has been shown to significantly modulate their physicochemical properties and enhance their biological activities. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological roles of halogenated phenylboronic acids, with a focus on their applications as enzyme inhibitors, anticancer agents, and antibacterial therapeutics. We will delve into the mechanistic underpinnings of their actions, discuss the structure-activity relationships that govern their potency, and provide detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the power of halogenated phenylboronic acids in the pursuit of novel therapeutic interventions.

Introduction: The Boron Advantage and the Halogen Effect

Boronic acids, characterized by a boron atom covalently linked to an organic substituent and two hydroxyl groups, have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Their unique electronic properties, including an empty p-orbital, render them potent Lewis acids capable of forming reversible covalent bonds with diols, a common motif in biological macromolecules.[3] This inherent reactivity, coupled with their general stability and low toxicity, makes them attractive candidates for drug design.[1][4] The landmark approval of the proteasome inhibitor bortezomib (Velcade®), a boronic acid-containing drug, for the treatment of multiple myeloma in 2003, ignited a surge of interest in this compound class, leading to the development of other successful drugs like ixazomib and vaborbactam.[1][5]

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a time-tested strategy in medicinal chemistry to fine-tune a drug candidate's properties. The introduction of halogens can profoundly impact a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to its biological target.[4][6][7] In the context of phenylboronic acids, halogenation offers a powerful tool to modulate their acidity, reactivity, and overall biological profile, leading to the discovery of potent and selective therapeutic agents.[4][7]

This guide will navigate the exciting landscape of halogenated phenylboronic acids, exploring their diverse biological activities and providing the technical insights necessary to advance their development from the laboratory to the clinic.

Enzyme Inhibition: A Reversible Covalent Dance

A primary mechanism through which halogenated phenylboronic acids exert their biological effects is through the inhibition of key enzymes. Their ability to form a stable, yet reversible, tetrahedral complex with serine, threonine, or tyrosine residues within an enzyme's active site is central to their inhibitory action.

Serine Protease Inhibition: Taming Uncontrolled Proteolysis

Serine proteases play critical roles in a multitude of physiological processes, and their dysregulation is implicated in various diseases. Halogenated phenylboronic acids have shown significant promise as inhibitors of these enzymes. For instance, 4-formylphenylboronic acid (4-FPBA) is a known inhibitor of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.

The inhibitory mechanism involves the boronic acid moiety acting as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the active site serine, forming a covalent bond. The presence of halogens on the phenyl ring can enhance this interaction by increasing the Lewis acidity of the boron atom and by participating in favorable halogen bonding interactions within the active site.[8]

β-Lactamase Inhibition: Restoring Antibiotic Efficacy

The rise of antibiotic resistance is a global health crisis. Phenylboronic acid derivatives have emerged as potent inhibitors of β-lactamases, particularly the Klebsiella pneumoniae carbapenemase (KPC-2).[9][10] By inhibiting these enzymes, they can restore the efficacy of β-lactam antibiotics against resistant bacterial strains.[10] Structure-activity relationship (SAR) studies have demonstrated that the nature and position of the halogen substituent on the phenyl ring are critical for inhibitory potency.[10]

Workflow for Screening β-Lactamase Inhibitors:

Caption: A streamlined workflow for the identification and characterization of novel halogenated phenylboronic acid-based β-lactamase inhibitors.

Anticancer Activity: A Multi-pronged Attack

The potential of halogenated phenylboronic acids in oncology is a rapidly expanding field of research.[11][12][13] Their anticancer effects are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and targeting of the tumor microenvironment.

Proteasome Inhibition: Inducing Apoptotic Cell Death

The proteasome is a cellular machine responsible for degrading damaged or unnecessary proteins. Its inhibition leads to the accumulation of pro-apoptotic proteins, ultimately triggering cancer cell death. Bortezomib, the first-in-class proteasome inhibitor, contains a boronic acid moiety that forms a stable complex with the active site threonine of the 20S proteasome.[1][11] Halogenated phenylboronic acids can also function as proteasome inhibitors, with the halogen substituents influencing their potency and selectivity.[11]

Targeting Sialic Acid on Cancer Cells

Cancer cells often overexpress sialic acid (SA) on their surface, a phenomenon associated with metastasis and immune evasion. Phenylboronic acids can selectively bind to these sialic acid residues, offering a novel strategy for targeted cancer therapy.[11][12][13] The acidic tumor microenvironment can enhance this binding, providing a degree of tumor selectivity.[11] Halogenation can further modulate the pKa of the boronic acid, fine-tuning its binding affinity for sialic acid at physiological and tumor-specific pH.

Signaling Pathway of Phenylboronic Acid-Mediated Anticancer Activity:

Caption: Halogenated phenylboronic acids can induce cancer cell death through proteasome inhibition and by targeting sialic acid on the cell surface.

Structure-Activity Relationship of Halogenated Phenylboronic Acids as Anticancer Agents

The anticancer activity of halogenated phenylboronic acids is highly dependent on their chemical structure. For instance, studies on combretastatin A-4 analogs, where a boronic acid group was introduced, revealed that modifications to the phenyl ring, including the removal of a methoxy group or replacement with a pyridine ring, significantly impacted their cytotoxicity and ability to inhibit tubulin polymerization.[14] The presence and position of halogen atoms can influence the molecule's conformation and electronic properties, thereby affecting its interaction with biological targets.[14][15]

Antibacterial and Antibiofilm Activity: Combating Bacterial Pathogens

Beyond their applications in enzyme inhibition and cancer therapy, halogenated phenylboronic acids have demonstrated significant potential as antibacterial and antibiofilm agents.[2][4][7][16]

Inhibition of Planktonic Bacterial Growth

Recent studies have highlighted the antibacterial efficacy of halogenated phenylboronic acids against various pathogenic bacteria, including Vibrio parahaemolyticus and Vibrio harveyi.[4][7][16] For example, 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) exhibited minimum inhibitory concentrations (MICs) of 100 μg/mL against V. parahaemolyticus.[4][16] The mechanism of action is thought to involve the disruption of essential cellular processes, potentially through the inhibition of key bacterial enzymes.

Disruption of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them highly resistant to antibiotics and host immune responses. Halogenated phenylboronic acids have shown the ability to prevent biofilm formation in a dose-dependent manner.[4][16] DIMPBA and FIPBA were also found to diminish several virulence factors associated with biofilm formation, such as motility and indole synthesis.[4][16]

Table 1: Antibacterial Activity of Selected Halogenated Phenylboronic Acids

| Compound | Target Organism | MIC (μg/mL) | Reference |

| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | Vibrio parahaemolyticus | 100 | [4][16] |

| 2-fluoro-5-iodophenylboronic acid (FIPBA) | Vibrio parahaemolyticus | 100 | [4][16] |

| 4-iodophenylboronic acid | Vibrio parahaemolyticus | 200 | [4] |

| Phenylboronic acid (PBA) | Escherichia coli | 1.0 (mg/mL) | [17] |

| Phenylboronic acid (PBA) | Shigella sonnei | 1.2 (mg/mL) | [17] |

| Phenylboronic acid (PBA) | Salmonella enteritidis | 1.0 (mg/mL) | [17] |

| Phenylboronic acid (PBA) | Yersinia enterocolitica | 0.8 (mg/mL) | [17] |

Experimental Protocols

To facilitate further research in this promising area, this section provides detailed methodologies for key experiments.

Synthesis of Halogenated Phenylboronic Acids

A common and versatile method for the synthesis of aryl boronic acids is the Suzuki-Miyaura cross-coupling reaction.[1][6] Alternatively, they can be prepared from the corresponding aryl halides.

General Procedure for the Synthesis of a Halogenated Phenylboronic Acid from an Aryl Halide:

-

Grignard Reagent Formation: To a solution of the halogenated aryl halide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C. Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF.

-

Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired halogenated phenylboronic acid.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Broth Microdilution Method:

-

Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g., Luria-Bertani broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the halogenated phenylboronic acid in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated phenylboronic acid and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Future Perspectives and Conclusion

Halogenated phenylboronic acids represent a versatile and promising class of compounds with a broad spectrum of biological activities. The ability to fine-tune their properties through the strategic placement of halogen atoms provides a powerful platform for the development of novel therapeutics. Future research will likely focus on:

-

Improving Selectivity: Designing next-generation compounds with enhanced selectivity for their biological targets to minimize off-target effects.

-

Exploring Novel Mechanisms: Uncovering new biological targets and mechanisms of action for this compound class.

-

Drug Delivery Systems: Incorporating halogenated phenylboronic acids into targeted drug delivery systems to enhance their therapeutic efficacy and reduce systemic toxicity.[11]

-

Combination Therapies: Investigating the synergistic effects of halogenated phenylboronic acids with existing drugs to overcome resistance and improve treatment outcomes.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenylboronic Acid Derivatives as Validated Leads Active in Clinical Strains Overexpressing KPC-2: A Step against Bacterial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 16. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibacterial Effect of Phenylboronic Acid on Escherichia coli and Its Potential Role as a Decontaminant of Fresh Tomato Fruits - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boronic Acids: Versatile and Indispensable Building Blocks in Modern Organic Chemistry

Introduction: The Rise of a Privileged Functional Group

First synthesized in 1860 by Edward Frankland, boronic acids have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern organic chemist. These organoboron compounds, characterized by the general formula R-B(OH)₂, have become central to the construction of complex molecules across a vast range of scientific disciplines, including pharmaceutical development, materials science, and catalysis.

Their prominence is rooted in a unique combination of stability, versatile reactivity, and low toxicity. Unlike many other organometallic reagents, boronic acids are typically solids that are stable to air and moisture, simplifying their handling and storage. Furthermore, their eventual degradation product is boric acid, an environmentally benign compound, aligning their use with the principles of "green" chemistry. At the heart of their reactivity is the electron-deficient boron atom, which imparts a mild Lewis acidity, enabling a diverse array of chemical transformations. This guide provides an in-depth exploration of the fundamental properties, synthesis, and strategic applications of boronic acids, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: Fundamental Properties and Reactivity

A thorough understanding of the structural and electronic properties of boronic acids is critical to harnessing their full synthetic potential. Causality in their reactions stems directly from these foundational characteristics.

Structure, Bonding, and Lewis Acidity

Structurally, boronic acids feature a trivalent boron atom bonded to one organic substituent and two hydroxyl groups. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. This electron deficiency, with only six valence electrons, is the defining feature of boronic acids, making them act as mild Lewis acids.

This Lewis acidity allows them to readily accept a pair of electrons from Lewis bases, such as hydroxide ions or the diol moieties found in sugars. This interaction converts the boron center from a trigonal planar sp² state to a tetrahedral sp³-hybridized boronate complex. The pKa of a typical boronic acid is around 9, but upon forming a tetrahedral boronate complex, the pKa drops to approximately 7, a feature ingeniously exploited in designing sensors and pH-responsive materials.

Stability, Handling, and the Boroxine Question

While generally stable, boronic acids are not without their idiosyncrasies. Under certain conditions, particularly dehydration, three molecules of a boronic acid can undergo condensation to form a six-membered cyclic anhydride known as a boroxine.

Diagram 1: Boronic Acid-Boroxine Equilibrium

Caption: Reversible dehydration of boronic acids to form a cyclic boroxine trimer.

This equilibrium can complicate characterization and precise quantification. To circumvent this and improve stability, boronic acids are frequently converted into boronate esters through reaction with diols. Pinacol esters are the most common, offering enhanced stability to chromatography and handling while often being sufficiently reactive to participate directly in cross-coupling reactions.

Chapter 2: Synthesis of Boronic Acids and Their Derivatives

The accessibility of diverse boronic acids is a key driver of their widespread use. Synthetic methods have evolved from classical stoichiometric approaches to highly efficient catalytic protocols.

Classical Synthesis: Organometallic Precursors

The original methods for synthesizing boronic acids involve the reaction of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) compounds, with trialkyl borates (B(OR')₃). This is followed by acidic aqueous workup to hydrolyze the resulting boronate ester to the desired boronic acid.

Causality in a Classical Synthesis: The primary challenge in this approach is controlling stoichiometry. The initially formed boronate ester (R-B(OR')₂) is still electrophilic and can react with a second or even third equivalent of the organometallic reagent, leading to the formation of borinic acids (R₂B(OR')) and trialkylboranes (R₃B), respectively. To favor the desired product, the reaction is typically run at low temperatures (-78 °C) with the slow addition of the organometallic reagent to a large excess of the trialkyl borate.

Modern Catalytic Borylation Methods

Modern organic synthesis prioritizes efficiency, functional group tolerance, and atom economy. Palladium-catalyzed borylation reactions have become the methods of choice for preparing a vast array of boronic acid derivatives.

-

Miyaura Borylation: This powerful method involves the palladium-catalyzed cross-coupling of aryl, heteroaryl, or vinyl halides/triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This reaction offers excellent functional group tolerance and provides direct access to stable boronate esters.

-

C-H Borylation: Representing the cutting edge of efficiency, C-H borylation reactions enable the direct conversion of a C-H bond to a C-B bond, typically using an iridium catalyst. This approach avoids the need for pre-functionalized starting materials (like halides), significantly shortening synthetic sequences.

Diagram 2: Major Synthetic Routes to Boronic Esters

Caption: Key modern and classical pathways to boronate esters.

Chapter 3: The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

No discussion of boronic acids is complete without a deep dive into the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling of an organoboron species with an organohalide or triflate is one of the most powerful and widely used methods for constructing C-C bonds, a feat recognized with the 2010 Nobel Prize in Chemistry.

The Catalytic Cycle: A Mechanistic Dissection

The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding each step is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen (R¹-X) bond of the electrophile. This is typically the rate-determining step and results in a Pd(II) complex.

-

Transmetalation: This is the key step where the organic group from the boronic acid (R²) is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base (e.g., K₂CO₃, CsF). The base reacts with the boronic acid to form a more nucleophilic "ate" complex [R²-B(OH)₃]⁻, which facilitates the transfer of the R² group to the Pd(II) center, displacing the halide. The choice of base is critical and can dramatically influence reaction outcomes.

-

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple to form the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Diagram 3: The Suzuki-Miyaura Catalytic Cycle

Caption: The three key steps of the Suzuki-Miyaura cross-coupling cycle.

Field-Proven Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a typical Suzuki-Miyaura coupling and is designed to be a self-validating system. The choice of SPhos as a ligand is based on its high activity for coupling sterically hindered substrates and aryl chlorides.

Reaction: 4-Chlorotoluene with Phenylboronic Acid

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Chlorotoluene | 126.58 | 127 mg | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.5 | 2.2 mg | 0.01 | 0.01 |

| SPhos | 410.47 | 8.2 mg | 0.02 | 0.02 |

| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |

| Toluene/H₂O (10:1) | - | 5.5 mL | - | - |

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-chlorotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide partner, which is often more valuable or difficult to remove during purification. K₃PO₄ is a strong enough base to facilitate transmetalation but is generally non-nucleophilic, minimizing side reactions.

-

-

Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.01 equiv) and SPhos (0.02 equiv) in 1 mL of the toluene/H₂O solvent mixture. Stir for 5 minutes.

-

Causality: Pre-mixing the palladium source and the phosphine ligand allows for the formation of the active catalytic species before introduction to the main reaction mixture. A 1:2 Pd:Ligand ratio is common to ensure the palladium center remains coordinated and stable.

-

-

Reaction Assembly: Add the remaining 4.5 mL of the solvent mixture to the Schlenk flask containing the reagents. Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes while stirring.

-

Causality: Degassing the solvent is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, arresting the catalytic cycle.

-

-

Initiation and Execution: Using a syringe, add the pre-mixed catalyst solution to the reaction flask. Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-chlorotoluene is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the layers in a separatory funnel. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methylbiphenyl.

Chapter 4: Beyond Suzuki-Miyaura: Other Key Transformations

The utility of boronic acids extends far beyond C-C bond formation. They are key players in the construction of carbon-heteroatom bonds and multicomponent reactions.

-

Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of C-N, C-O, and C-S bonds by coupling boronic acids with amines, alcohols, phenols, and thiols. It is a powerful alternative to traditional methods like Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.

-

Petasis (Petasis-Borono Mannich) Reaction: A versatile multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound (often an α-hydroxy carbonyl) to form α-amino acids and other valuable structures.

-

Catalytic Applications: Boronic acids themselves can act as catalysts. They serve as mild Lewis acids or Brønsted acids to activate substrates in reactions like direct amide bond formation from carboxylic acids and amines, esterifications, and cycloadditions.

Chapter 5: Strategic Use of Boronic Acid Protecting Groups

In complex, multi-step syntheses, it is often necessary to carry a boronic acid functionality through several steps before its intended use in a cross-coupling reaction. This requires robust protecting groups that can mask the reactivity of the C-B bond and be removed under specific, orthogonal conditions.

| Protecting Group | Structure | Key Features | Deprotection Conditions |

| Pinacol Ester | Cyclic boronate ester | Workhorse group; stable to chromatography but reactive enough for direct use in coupling. | Can be difficult; often used directly. Hydrolysis requires harsh conditions or oxidative cleavage. |

| MIDA Ester | Tetracoordinate, sp³ boron | Exceptionally stable; inert to Suzuki conditions, purification, and many reagents. | Mild aqueous base (e.g., 1M NaOH, THF). |

| DAN Group | Neutral, sp² boron | Robustly stable, particularly to basic conditions. | Aqueous acid (e.g., 1M HCl). |

The Power of Orthogonality: The contrasting deprotection conditions for MIDA (base-labile) and DAN (acid-labile) groups enable sophisticated synthetic strategies, such as iterative cross-coupling, where different C-C bonds can be formed sequentially on a multi-functionalized scaffold.

Diagram 4: Protecting Group Selection Workflow

Caption: A decision-making guide for choosing a suitable boronic acid protecting group.

Chapter 6: Applications in Drug Discovery and Materials Science

The unique properties of boronic acids have made them privileged motifs in both medicine and materials.

Medicinal Chemistry

The approval of the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma revolutionized the perception of boron in medicine. The boronic acid moiety is not merely a synthetic handle but the key pharmacophore. It forms a reversible, covalent bond with the N-terminal threonine residue in the active site of the 26S proteasome, leading to potent and specific inhibition. This success has spurred the development of other boron-containing drugs like ixazomib and vaborbactam.

Beyond enzyme inhibition, boronic acids are used in:

-

Saccharide Sensing: Their ability to bind reversibly with diols makes them ideal for creating glucose sensors for diabetes management.

-

Drug Delivery: Boronic acid-containing polymers can self-assemble into nanoparticles that dissociate in response to pH or saccharide concentration, enabling targeted drug release.

Materials Science

In materials science, the dynamic covalent chemistry of boronic acids is exploited to create "smart" materials.

-

Self-Healing Hydrogels: Hydrogels cross-linked via boronate ester bonds can reform after being broken, imparting self-healing properties.

-

Responsive Materials: Polymers functionalized with boronic acids are used to create materials that respond to stimuli like pH or the presence of sugars, finding applications in everything from controlled release devices to environmental remediation.

Conclusion and Future Outlook

From their foundational role in the Suzuki-Miyaura reaction to their sophisticated applications as protecting groups, catalysts, and pharmacophores, boronic acids have firmly established themselves as indispensable building blocks in chemistry. Their journey from a synthetic curiosity to a cornerstone of molecular construction is a testament to their remarkable versatility. Future research will likely focus on expanding the scope of C-H borylation, developing novel boron-based catalysts, and designing the next generation of boronic acid-based therapeutics and intelligent materials. The unique chemistry of the boron atom ensures that this privileged functional group will continue to enable scientific discovery and technological innovation for years to come.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling using (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid

Introduction: The Strategic Importance of Substituted Biaryls and the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[4][5] The ability to construct biaryl and substituted aryl structures with precision is of paramount importance in drug discovery, as these motifs are prevalent in a vast array of biologically active compounds.[4][6]